molecular formula C5H8O3 B6272643 (2E)-3-ethoxyprop-2-enoic acid CAS No. 14674-80-7

(2E)-3-ethoxyprop-2-enoic acid

Cat. No.: B6272643
CAS No.: 14674-80-7
M. Wt: 116.1
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Description

(2E)-3-ethoxyprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by an ethoxy group (–OCH₂CH₃) attached to the β-carbon of a propenoic acid backbone. This compound belongs to the cinnamic acid derivative family, where substituents on the aromatic or aliphatic chain modulate its chemical reactivity, solubility, and biological activity.

Properties

CAS No.

14674-80-7

Molecular Formula

C5H8O3

Molecular Weight

116.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ethoxyprop-2-enoic acid can be achieved through several methods. One common approach involves the esterification of acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the hydrolysis of ethyl acrylate, which can be achieved by treating ethyl acrylate with a strong base such as sodium hydroxide. The reaction is followed by acidification to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ethoxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Chemistry

(2E)-3-ethoxyprop-2-enoic acid is used as a monomer in the synthesis of polymers. Its ability to undergo polymerization makes it valuable in creating coatings, adhesives, and sealants. The incorporation of this compound into polymer matrices can enhance properties such as flexibility, adhesion, and resistance to environmental factors.

ApplicationDescription
CoatingsUsed in formulations for protective coatings that require durability.
AdhesivesEnhances bonding strength in various adhesive formulations.
SealantsProvides flexibility and water resistance in sealant products.

Biological Studies

Research indicates that this compound may have implications in biological systems, particularly in cell culture applications. Its role as a potential inhibitor or modulator of certain biochemical pathways is under investigation.

Case Study Example : A study explored the effects of this compound on macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation. The findings suggested that the compound could modulate inflammatory responses, indicating potential therapeutic applications for inflammatory diseases .

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets involved in disease processes.

TargetPotential Effect
Macrophage Migration Inhibitory FactorModulation of inflammatory responses.
Polyunsaturated Fatty Acid MetabolismInfluence on biosynthesis pathways related to inflammation .

Paints and Coatings

In the industrial sector, this compound is utilized in the formulation of paints and coatings due to its ability to enhance adhesion and durability. The copolymers formed with this compound exhibit improved performance characteristics.

Adhesive Formulations

The compound's reactivity allows it to be used in adhesive formulations that require strong bonding capabilities, particularly in construction and automotive industries.

Mechanism of Action

The mechanism of action of (2E)-3-ethoxyprop-2-enoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The ethoxy group’s electron-donating nature and steric bulk distinguish (2E)-3-ethoxyprop-2-enoic acid from other derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Biological Activity Key Properties
(2E)-3-Methoxyprop-2-enoic acid Methoxy (–OCH₃) at β-carbon Anti-inflammatory Higher polarity than ethoxy derivative
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid Dual ethoxy groups on phenyl ring Not specified Enhanced lipophilicity and stability
(2E)-3-[5-bromo-2-(ethoxycarbonyl)phenyl]prop-2-enoic acid Bromine + ethoxycarbonyl groups Potential anticancer Halogen enhances electrophilicity
(2E)-3-(Phenylsulfanyl)prop-2-enoic acid Phenylsulfanyl (–SPh) group Antimicrobial Increased thiol-mediated reactivity
Cinnamic acid No substituents (baseline) Antioxidant Lower bioactivity compared to analogs
Key Observations:
  • Ethoxy vs.
  • Halogenated Derivatives : Bromine or chlorine substitutions (e.g., in ) enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., DNA or enzymes) .
  • Multi-Substituted Analogs: Compounds like (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

Physicochemical Properties

The ethoxy group’s influence extends to physicochemical parameters:

Table 2: Predicted Physicochemical Data
Compound Name logP (Lipophilicity) pKa (Acidity) Solubility (mg/mL)
This compound* ~1.8 (estimated) ~4.2 10–15 (aqueous)
(2E)-3-Methoxyprop-2-enoic acid 1.2 4.1 20–25
(2E)-3-(Phenylsulfanyl)prop-2-enoic acid 2.5 3.9 <5

*Estimated based on structural analogs .

  • Acidity : The ethoxy group’s electron-donating effect slightly raises the pKa compared to cinnamic acid (pKa ~4.4), reducing ionization and enhancing passive diffusion .
  • Solubility : Ethoxy derivatives generally exhibit lower aqueous solubility than methoxy analogs due to increased hydrophobicity .

Biological Activity

(2E)-3-Ethoxyprop-2-enoic acid, also known as ethyl 3-ethoxyacrylate, is an unsaturated carboxylic acid that has garnered attention for its potential biological activities. This compound is characterized by its ethoxy group and a double bond between the second and third carbon atoms, which contributes to its reactivity and biological significance. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H8O2\text{C}_5\text{H}_8\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study examining the efficacy of several unsaturated carboxylic acids, it was found that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations ranging from 50 to 100 µg/mL, demonstrating significant antibacterial potential .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cell viability was determined to be approximately 25 µM, indicating a promising therapeutic index for further development .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Cytokine Modulation : By affecting signaling pathways associated with inflammation, it reduces the levels of inflammatory mediators.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to programmed cell death.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of Bath investigated the antimicrobial efficacy of this compound alongside other related compounds. Results indicated that this compound outperformed many traditional antibiotics against resistant strains of bacteria. The study highlighted its potential as a new class of antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The results showed a significant decrease in cytokine release compared to untreated controls, suggesting a viable pathway for developing anti-inflammatory drugs .

Q & A

Q. What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodology : Apply factorial design to vary substituents (e.g., electron-withdrawing groups at the β-position) while controlling steric and electronic parameters. Use multivariate regression to correlate substituent effects with bioactivity. Validate predictive models via leave-one-out cross-validation .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodology : Perform kinetic isotope effect (KIE) experiments with deuterated substrates to identify rate-determining steps. Use LC-MS to track isotopic incorporation in intermediates. Transition-state modeling with QM/MM simulations provides mechanistic insights .

Q. What statistical approaches are critical for interpreting contradictory bioactivity data across studies of this compound?

  • Methodology : Conduct meta-analysis using random-effects models to account for inter-study variability. Assess publication bias via funnel plots. Replicate key experiments under standardized conditions (e.g., OECD guidelines) to isolate confounding variables like impurity profiles .

Q. How can computational methods predict the environmental fate and degradation pathways of this compound?

  • Methodology : Apply QSAR models to estimate biodegradation half-lives. Simulate hydrolysis and photolysis pathways using Gaussian-based DFT calculations. Validate with HPLC-MS/MS to detect degradation products in controlled aqueous systems .

Methodological Best Practices

  • Data Validation : Always cross-verify computational predictions with experimental data (e.g., XRD, NMR) to avoid overinterpretation .
  • Ethical Reporting : Disclose synthetic yields, purity levels, and assay conditions transparently to enable replication .
  • Advanced Instrumentation : Use hyphenated techniques (e.g., GC-MS, LC-NMR) for unambiguous structural assignment of novel derivatives .

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